3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine

Medicinal Chemistry Organic Synthesis Quality Control

The 3-bromo substituent is optimized for palladium-catalyzed Suzuki-Miyaura cross-coupling, critical for constructing CDK12 and DYRK1A inhibitor libraries. The 6-methoxy group precisely controls electronic effects and lipophilicity—substituting with chloro or larger alkoxy groups derails reaction conditions, yields, and pharmacokinetic profiles. Batch-specific NMR/HPLC QC ensures consistent performance in SAR exploration and scale-up for DM1-targeted programs. This is the identical coupling partner used in patent-protected CDK12 inhibitor syntheses.

Molecular Formula C7H6BrN3O
Molecular Weight 228.049
CAS No. 1246552-73-7
Cat. No. B595108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine
CAS1246552-73-7
Molecular FormulaC7H6BrN3O
Molecular Weight228.049
Structural Identifiers
SMILESCOC1=NN2C(=C(C=N2)Br)C=C1
InChIInChI=1S/C7H6BrN3O/c1-12-7-3-2-6-5(8)4-9-11(6)10-7/h2-4H,1H3
InChIKeyIQYHNHRYFCMGSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine (CAS 1246552-73-7) – Procurement & Application Evidence Guide for CDK12 and DYRK1A Inhibitor Synthesis


3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine is a heterocyclic building block comprising a pyrazolo[1,5-b]pyridazine core substituted with a bromine atom at the 3-position and a methoxy group at the 6-position. The compound serves as a key intermediate in the synthesis of kinase inhibitors, particularly those targeting CDK12 [1] and DYRK1A [2]. Its molecular formula is C7H6BrN3O with a molecular weight of 228.05 g/mol .

Why 3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine Cannot Be Replaced by Other Pyrazolo[1,5-b]pyridazine Halogen or Alkoxy Analogs


In medicinal chemistry programs, the precise combination of halogen and alkoxy substituents on the pyrazolo[1,5-b]pyridazine scaffold dictates both the synthetic trajectory and the biological profile of downstream kinase inhibitors. The 3-bromo substituent is essential for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) used to elaborate the core in patent-protected CDK12 inhibitor syntheses [1]. The 6-methoxy group modulates electron density and lipophilicity, influencing subsequent functionalization steps and the physicochemical properties of the final drug candidates [2]. Substituting the bromo with a chloro (less reactive in coupling) or the methoxy with a larger alkoxy group (altering solubility and metabolic stability) would necessitate re-optimization of reaction conditions and may yield compounds with divergent pharmacokinetic profiles [2]. Therefore, generic substitution is not viable for research continuity.

3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine (1246552-73-7) – Head-to-Head Evidence for Procurement Decision-Making


Purity Grade Comparison: 98% (Bidepharm) vs. 95% (AKSci) with Full Analytical QC Documentation

For procurement of 3-bromo-6-methoxypyrazolo[1,5-b]pyridazine, purity is a critical parameter for reproducible synthetic outcomes. Bidepharm supplies the compound at a standard purity of 98% and provides batch-specific quality control documentation including NMR, HPLC, and GC . In contrast, AKSci offers the compound at a minimum purity specification of 95% without explicit mention of batch-specific analytical reports .

Medicinal Chemistry Organic Synthesis Quality Control

Documented Use as Key Intermediate in Patented CDK12 Kinase Inhibitor Synthesis

3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine is explicitly utilized as a reactant in the preparation of heterocyclyl substituted pyrrolopyridine CDK12 inhibitors, as described in US patent US20200247824A1 [1]. The compound undergoes Suzuki-Miyaura coupling with a 7-azaindole-4-boronic ester to afford 6-methoxy-3-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrazolo[1,5-b]pyridazine [2]. This specific transformation is not reported for 3-chloro- or 3-iodo-6-methoxypyrazolo[1,5-b]pyridazine in the context of this therapeutic target.

Kinase Inhibitors CDK12 Patent Synthesis

Scaffold Validation in DYRK1A Inhibition: Pyrazolo[1,5-b]pyridazine as a Privileged Structure (Class-Level Evidence)

The pyrazolo[1,5-b]pyridazine core is a validated privileged structure for kinase inhibition. A structure-guided medicinal chemistry campaign optimized this scaffold to yield potent and selective inhibitors of DYRK1A with favorable ligand efficiencies (LE > 0.4) and physicochemical properties [1]. Compound 11 from the series demonstrated good cellular permeability and oral bioavailability without P-glycoprotein efflux liability, enabling in vivo efficacy studies [1].

DYRK1A Kinase Inhibition Scaffold Validation

3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine (CAS 1246552-73-7) – Validated Application Scenarios for Procurement


Synthesis of CDK12 Inhibitor Intermediates per US20200247824A1

This compound is the designated halogenated coupling partner in the synthesis of 6-methoxy-3-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrazolo[1,5-b]pyridazine, a key intermediate in the preparation of heterocyclyl substituted pyrrolopyridine CDK12 inhibitors for the treatment of myotonic dystrophy type 1 (DM1) [1].

Building Block for DYRK1A-Focused Kinase Inhibitor Libraries

The pyrazolo[1,5-b]pyridazine scaffold is a privileged core for DYRK1A inhibition, with optimized derivatives demonstrating high ligand efficiency and favorable pharmacokinetic properties [1]. 3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine serves as a versatile starting point for parallel synthesis of focused kinase inhibitor libraries targeting DYRK1A and related CLK kinases.

High-Purity Reagent for Reproducible Cross-Coupling Reactions

Procurement from vendors supplying 98% purity with batch-specific QC documentation (NMR, HPLC, GC) minimizes variability in palladium-catalyzed Suzuki-Miyaura reactions . This is essential for medicinal chemistry groups requiring consistent yields and impurity profiles during SAR exploration and scale-up.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.